molecular formula C12H18 B14665684 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane CAS No. 37845-02-6

3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane

Cat. No.: B14665684
CAS No.: 37845-02-6
M. Wt: 162.27 g/mol
InChI Key: BVUZJKPQFJMQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 3 and 7 positions. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its rigidity and stability. The presence of ethylidene and methylidene groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial for its applications in synthesis and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methylidenebicyclo[3.3.1]nonan-3-one
  • 3,7-Dimethylenebicyclo[3.3.1]nonane
  • Bicyclo[3.3.1]nonane derivatives

Uniqueness

3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane is unique due to the presence of both ethylidene and methylidene groups, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable compound for various chemical and industrial applications .

Properties

CAS No.

37845-02-6

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

3-ethylidene-7-methylidenebicyclo[3.3.1]nonane

InChI

InChI=1S/C12H18/c1-3-10-6-11-4-9(2)5-12(7-10)8-11/h3,11-12H,2,4-8H2,1H3

InChI Key

BVUZJKPQFJMQKI-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CC(C1)CC(=C)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.